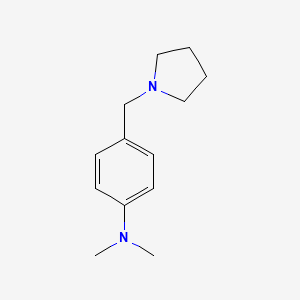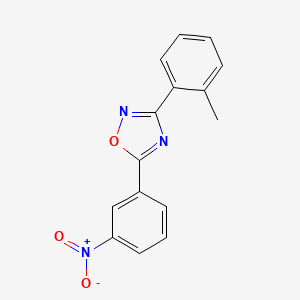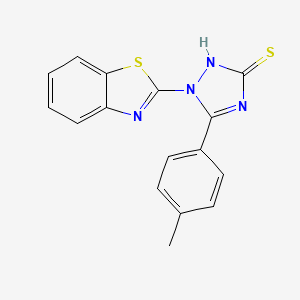![molecular formula C11H11ClF3NO3S B5837644 4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5837644.png)
4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine, also known as CTM or TCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antiviral properties by inhibiting the replication of various viruses.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine has several advantages for lab experiments. It is easy to synthesize, highly pure, and stable under various conditions. This compound also possesses a broad range of biological activities, making it a versatile compound for various applications. However, this compound has some limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine. One potential area of research is the development of this compound-based drugs for the treatment of various diseases such as cancer and viral infections. Another area of research is the synthesis of this compound-based materials with unique properties for various applications such as drug delivery and catalysis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a versatile compound with potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The synthesis of this compound is straightforward, and it possesses a broad range of biological activities. However, further research is needed to fully understand its mechanism of action and potential side effects. The future directions for the research on this compound are promising, and it is expected to continue to be a topic of interest in the scientific community.
Synthesemethoden
The synthesis of 4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine involves the reaction of 2-chloro-5-trifluoromethylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. In medicinal chemistry, this compound has been shown to possess antitumor, anti-inflammatory, and antiviral properties. In materials science, this compound has been used as a building block for the synthesis of various polymers and materials. In agrochemicals, this compound has been used as a herbicide and insecticide.
Eigenschaften
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO3S/c12-9-2-1-8(11(13,14)15)7-10(9)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCDHLMKLIPKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5837562.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5837581.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5837586.png)
![(4-ethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5837598.png)


![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)
![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5837629.png)
![2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B5837632.png)
![4'-[(2,5-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5837650.png)

![2,2'-[(4-isopropylbenzyl)imino]diethanol](/img/structure/B5837672.png)
